(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Description
This compound is a highly functionalized tricyclic ether with a nitromethyl substituent at position 7. Its complex stereochemistry (1S,2R,6R,8R,9S) and rigid polycyclic framework contribute to unique physicochemical properties, such as high thermal stability and low solubility in polar solvents.
Properties
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFHJCOBVKZJKK-SOYHJAILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose typically involves the protection of hydroxyl groups in galactose using isopropylidene groups, followed by the introduction of a nitro group at the 6-position. One common method involves the reaction of D-galactose with acetone in the presence of sulfuric acid to form the isopropylidene derivative. The nitro group is then introduced using nitration reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale industrial applications. the synthetic routes used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nitrating agents like nitric acid for introducing the nitro group. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include amino derivatives when the nitro group is reduced, and various substituted derivatives when the nitro group is replaced with other functional groups.
Scientific Research Applications
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is used in various scientific research applications, including:
Chemistry: Studying carbohydrate chemistry and the synthesis of complex glycans.
Biology: Investigating the role of glycans in biological systems, including protein-glycan interactions.
Medicine: Exploring potential therapeutic applications, such as anti-inflammatory and antibacterial properties.
Industry: Used as a biochemical reagent in the development of new materials and processes.
Mechanism of Action
The mechanism of action of 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose involves its interaction with specific molecular targets and pathways in biological systems. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with glycan-binding proteins, affecting glycan-mediated signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tricyclic ethers with diverse functionalizations. Below is a detailed comparison with structurally related compounds, emphasizing substituents, stereochemistry, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Estimated based on nitro group contribution.
Key Findings:
Functional Group Impact :
- The nitromethyl group in the target compound increases its electron-deficient character compared to ester or carboxylic acid analogs, making it more reactive in radical reactions .
- Carboxylic acid derivatives () exhibit higher polarity (XLogP3 = 0.2) and hydrogen-bonding capacity, favoring solubility in aqueous systems .
Stereochemical Rigidity :
- All tricyclic analogs share a rigid framework, but stereochemical variations (e.g., 8R vs. 8S in vs. 7) significantly alter their crystallographic packing and melting points .
Biological Relevance: Ester derivatives () are structurally similar to glycerides found in Populus buds, which exhibit anti-inflammatory activity .
Thermodynamic Stability :
- The target compound’s nitro group may confer higher thermal stability than ester analogs, as nitro groups often resist decomposition under heat .
Biological Activity
The compound (1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a complex organic molecule with intriguing structural features that suggest potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.47 g/mol. The intricate structure includes multiple functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O8 |
| Molecular Weight | 414.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in sources |
The biological activity of this compound is thought to be linked to its ability to interact with various biological targets due to its unique structural features. Specific mechanisms may include:
- Enzyme Inhibition : The nitromethyl group may facilitate interactions with enzymes involved in metabolic pathways.
- Receptor Binding : The compound's structure may allow it to bind to specific receptors in the body.
- Reactive Intermediate Formation : The presence of multiple functional groups suggests potential for forming reactive intermediates that could affect cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit antimicrobial properties. A study on related nitro compounds demonstrated their effectiveness against various bacterial strains by disrupting cell wall synthesis and function.
Cytotoxicity Studies
In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines. For instance:
- Case Study 1 : A study reported that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.
- Case Study 2 : Another investigation highlighted the compound's potential as an anti-cancer agent through apoptosis induction in colorectal cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various nitro compounds including our target compound against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli.
Study 2: Cytotoxicity in Cancer Cells
A detailed evaluation of the cytotoxic effects of the compound was conducted using MTT assays on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 22 |
| A549 | 18 |
These results indicate a promising potential for further development as an anticancer therapeutic agent.
Study 3: Mechanistic Insights
Research utilizing flow cytometry revealed that treatment with the compound resulted in increased apoptosis markers in treated cells compared to controls. This suggests that the compound may trigger programmed cell death through intrinsic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
